molecular formula C9H8BrNO B2579447 2-(4-Bromophenyl)-3-hydroxypropanenitrile CAS No. 123654-61-5

2-(4-Bromophenyl)-3-hydroxypropanenitrile

Cat. No. B2579447
Key on ui cas rn: 123654-61-5
M. Wt: 226.073
InChI Key: YESFFTQXAPAXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05219876

Procedure details

To a mixture of 87 g (0.29 mol) 3-cyano-3-(4-bromophenyl)-2-ketopropionic acid ethyl ester, 44 ml 38% formaldehyde and 180 ml water are added dropwise within 1 hour and with stirring, at a temperature of 10°-15°, a solution of 26 g Na2CO3 in 85 ml water. The mixture is stirred further for 17 hours at room temperature and then three times extracted with 200 ml diethylether. The ether solution is washed with water, dried, evaporated and the residue kept for one hour at 60° under high vacuum. The oily residue (title compound) is chromatographed over a silica gel column with CH2Cl2 /CH3OH 97:3, Rf=0.4.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[C:5](=[O:16])[CH:6]([C:14]#[N:15])[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1)C.C=O.C([O-])([O-])=O.[Na+].[Na+]>O>[C:14]([CH:6]([C:7]1[CH:8]=[CH:9][C:10]([Br:13])=[CH:11][CH:12]=1)[CH2:5][OH:16])#[N:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
C(C)OC(C(C(C1=CC=C(C=C1)Br)C#N)=O)=O
Name
Quantity
44 mL
Type
reactant
Smiles
C=O
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
85 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, at a temperature of 10°-15°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise within 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture is stirred further for 17 hours at room temperature
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
three times extracted with 200 ml diethylether
WASH
Type
WASH
Details
The ether solution is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue (title compound) is chromatographed over a silica gel column with CH2Cl2 /CH3OH 97:3, Rf=0.4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C(CO)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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